molecular formula C9H8O4 B1590680 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene CAS No. 22304-67-2

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene

Cat. No. B1590680
CAS RN: 22304-67-2
M. Wt: 180.16 g/mol
InChI Key: PBDGBKWOAPXYHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene has been achieved from 2,6-DIMETHOXYTOLUENE . This compound has been studied extensively due to its unique properties and potential applications in the field of biochemistry and physiology.


Molecular Structure Analysis

The molecular formula of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene is C9H8O4 . Its molecular weight is 180.16 .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of a related compound, 5‐Amino‐4,6‐dinitro‐1,3‐dihydroxy‐benzene, which has been studied for its detonation properties. It has also been used in the development of chemosensors.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene include a melting point of 187 °C, a predicted boiling point of 399.6±27.0 °C, and a predicted density of 1.430±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
    • Method : The synthesis of indole derivatives involves various chemical reactions, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .
    • Results : Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Antioxidant Property of Edgaria darjeelingensis C.B.Clarke

    • Field : Biochemistry
    • Application : The plant Edgaria darjeelingensis C.B.Clarke has been studied for its antioxidant properties .
    • Method : The study involved the extraction of potential antioxidant compounds from the plant using various polar and non-polar solvents .
    • Results : The study found that the plant extracts showed potential antioxidant activity. The methanolic extract showed the highest DPPH scavenging activity .

Safety And Hazards

The compound has been classified with the GHS07 safety symbol, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-8(12)6(3-10)2-7(4-11)9(5)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDGBKWOAPXYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1O)C=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501590
Record name 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-5-methyl-1,3-diformyl benzene

CAS RN

22304-67-2
Record name 4,6-Dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22304-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LL Wang, WD Zhang, T Li, X Yan, J Gao… - Chemical …, 2021 - pubs.rsc.org
The construction of heteroporous covalent organic frameworks (COFs) is still a challenge. Herein, a series of 2D COFs with hexagonal and quadrilateral pores were constructed via in …
Number of citations: 9 pubs.rsc.org

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